molecular formula C12H11ClN2O2 B4856918 N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide

N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4856918
M. Wt: 250.68 g/mol
InChI Key: UYGZTQGGWKLLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that has been widely used in scientific research. It belongs to the class of imidazole derivatives and has a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves inhibition of fungal cell wall synthesis by interfering with the activity of the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. By inhibiting the activity of lanosterol 14α-demethylase, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and ultimately causing fungal cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have low toxicity to mammalian cells, making it a useful tool for studying fungal growth and development. In addition, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its broad spectrum of activity against various fungi, low toxicity to mammalian cells, and ease of synthesis. However, there are also some limitations to its use, including the need for high concentrations to achieve antifungal activity, the potential for drug resistance to develop, and the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the use of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide in scientific research. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential therapeutic applications, including its anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research into the mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide and the development of new antifungal agents based on its structure and activity.

Scientific Research Applications

N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the mechanisms of fungal growth and development. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has also been used to investigate the role of fungal cell wall synthesis in fungal growth and development.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGZTQGGWKLLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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